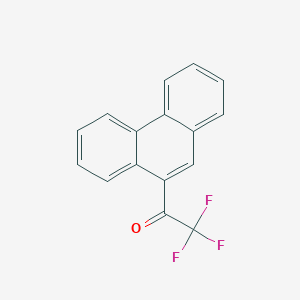

9-Phenanthryl trifluoromethyl ketone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-phenanthren-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTFSYLJTVALDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472493 | |

| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163082-41-5 | |

| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 9 Phenanthryl Trifluoromethyl Ketone

Chemical Transformations at the Ketone Carbonyl Group

The primary site of chemical reactivity for 9-phenanthryl trifluoromethyl ketone is the carbonyl group. The adjacent CF₃ group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to a variety of nucleophilic addition reactions.

Nucleophilic addition represents the most important class of reactions for trifluoromethyl ketones (TFKs). nih.gov The process involves the attack of a nucleophile on the carbonyl carbon, which changes the hybridization of the carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. nih.govrsc.org

The development of catalytic, enantioselective additions to TFKs is a key strategy for synthesizing chiral trifluoromethyl-substituted tertiary alcohols, which are valuable building blocks in medicinal chemistry. researchgate.net A significant challenge in this area is overcoming the rapid, non-catalyzed background reactions that can occur due to the high electrophilicity of TFKs. researchgate.net

One highly successful example is the asymmetric propargylation of TFKs. Research has demonstrated that chiral organoboron catalysts, derived from accessible aminophenol compounds, can promote the highly efficient and enantioselective addition of silyl-protected propargylboron reagents to a wide range of TFKs, including those with aryl substituents. researchgate.netnih.gov These reactions are notably fast, often reaching completion in minutes at room temperature with low catalyst loadings, and produce the desired tertiary homopropargylic alcohols in high yields and excellent enantiomeric ratios. researchgate.net

| Aryl Group (Ar) in Ar-CO-CF₃ | Catalyst System | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|

| Phenyl | Chiral Organoboron Catalyst | 95 | 98.5:1.5 | researchgate.net |

| 4-Methoxyphenyl | Chiral Organoboron Catalyst | 97 | 98:2 | researchgate.net |

| 4-Chlorophenyl | Chiral Organoboron Catalyst | 96 | 98:2 | researchgate.net |

| 2-Naphthyl | Chiral Organoboron Catalyst | 93 | 98.5:1.5 | researchgate.net |

The interaction of this compound with Grignard reagents presents a mechanistically interesting scenario due to the competing reactivities of the phenanthrene (B1679779) ring and the trifluoromethyl-activated carbonyl group.

On one hand, the standard reaction for ketones with Grignard reagents is a 1,2-nucleophilic addition directly to the carbonyl carbon to form a tertiary alcohol. The potent electron-withdrawing nature of the CF₃ group makes the carbonyl carbon of this compound exceptionally electrophilic, strongly favoring this 1,2-addition pathway.

On the other hand, studies on non-fluorinated 9-acylphenanthrenes have shown that Grignard reagents can instead undergo a 1,4-conjugate addition to the phenanthrene ring system. This reaction yields a 9,10-dihydrophenanthrene (B48381) derivative, where the Grignard reagent has added to the C10 position and the enolate is formed across the C9-carbonyl bond. This outcome is attributed to the aromaticity and extended conjugation of the phenanthrene system.

For this compound, these two pathways are in competition. While 1,4-addition to α,β-unsaturated carbonyl compounds is common, especially in the presence of copper catalysts, the direct 1,2-addition is generally favored for highly reactive, non-conjugated ketones. Given the significant activation of the carbonyl group by the CF₃ moiety, 1,2-addition is the expected major pathway, leading to the formation of α-phenanthryl-α-trifluoromethyl alcohols.

A hallmark of trifluoromethyl ketones is their propensity to form stable hydrates (gem-diols) in the presence of water. rsc.org The powerful inductive electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon highly electron-deficient and therefore exceptionally susceptible to attack by weak nucleophiles like water and alcohols.

This equilibrium often lies significantly toward the hydrate (B1144303) form, which can complicate synthesis and purification. rsc.org Similarly, in the presence of an alcohol, TFKs readily form hemiketals. This high reactivity is not just a chemical curiosity; it is the basis for the use of TFKs as potent enzyme inhibitors. TFKs can act as transition-state analogs, where the hydrate or hemiketal formed by reaction with water or a serine/cysteine residue in an enzyme's active site mimics the tetrahedral intermediate of ester or amide hydrolysis.

Like other ketones, this compound can react with primary amines (R-NH₂) under acidic catalysis to form imines, the nitrogen analogues of ketones, which contain a C=N double bond. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

The resulting trifluoromethyl-substituted imines are valuable synthetic intermediates. For instance, they can be subsequently reduced to form chiral α-trifluoromethyl amines, a class of compounds with significant interest in pharmaceutical development. The synthesis of these amines can be achieved through various stereoselective methods, including the catalytic asymmetric reduction of the intermediate imine. researchgate.net

Reactions that depend on the presence of acidic alpha-hydrogens, such as enol or enolate formation, aldol (B89426) condensations, and alpha-halogenation, are not applicable to this compound. The alpha-carbons are the C9 position of the phenanthrene ring and the carbon of the trifluoromethyl group. Neither of these positions bears a hydrogen atom that can be abstracted to form an enolate. Therefore, the rich chemistry typically associated with the alpha-position of ketones is not observed for this compound.

Nucleophilic Addition Reactions

Reactivity Pertaining to the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is a dominant feature in the chemical personality of this compound, largely dictating the reactivity at the adjacent carbonyl group. Its influence stems from the high electronegativity of the fluorine atoms, which imparts unique electronic properties to the molecule.

Electron-Withdrawing Effects on Reactivity

The trifluoromethyl group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This potent inductive effect (-I) significantly modulates the reactivity of the attached ketone. The three fluorine atoms pull electron density away from the carbonyl carbon, rendering it substantially more electrophilic compared to its non-fluorinated methyl ketone analogue. This heightened electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack. nih.govmdpi.com

The strong electron-withdrawing nature of the -CF3 group not only activates the carbonyl group but also influences the stability of reaction intermediates. nih.gov For instance, upon nucleophilic addition to the carbonyl, the resulting tetrahedral intermediate is stabilized by the electron-withdrawing -CF3 group. This often translates to a lower activation energy for the reaction. Trifluoromethyl ketones are known to readily form stable hydrates in the presence of water, a direct consequence of the activated carbonyl carbon. nih.gov

| Property | 9-Phenanthryl Methyl Ketone | This compound | Reason for Difference |

|---|---|---|---|

| Carbonyl Carbon Electrophilicity | Moderate | High | Strong inductive electron withdrawal by the -CF3 group. nih.gov |

| Susceptibility to Nucleophilic Attack | Standard | Enhanced | Increased positive charge on the carbonyl carbon. mdpi.com |

| Hydrate Formation in Aqueous Media | Generally Unfavorable | Favorable/Forms Stable Hydrates | Stabilization of the hydrate by the electron-withdrawing -CF3 group. nih.gov |

Potential for Defluorinative Transformations

While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, the trifluoromethyl group is not entirely inert. Recent advancements in synthetic methodology have unlocked pathways for its transformation via defluorination. These reactions are of significant interest as they convert a robust -CF3 moiety into synthetically versatile difunctionalized structures. chemrxiv.org

Defluorinative transformations of trifluoromethyl ketones often proceed through radical or organometallic intermediates. For example, visible light-promoted photoredox catalysis can be employed for the defluorinative alkylation of trifluoromethyl ketones. researchgate.net In such processes, single electron reduction of the ketone can lead to the cleavage of a C-F bond, generating a difluoromethyl radical that can be trapped by various coupling partners. researchgate.net

Another novel strategy involves a silver carbene-initiated intramolecular cascade process that results in the defluorinative carboimination of trifluoromethyl ketones. This method simultaneously functionalizes the C-F bond and the carbonyl group, providing direct access to medicinally relevant α,α-difluoroimines. chemrxiv.org These advanced synthetic methods highlight the latent reactivity of the trifluoromethyl group, allowing it to serve as a synthetic handle for constructing partially fluorinated molecules. chemrxiv.orgresearchgate.net

| Transformation Type | General Method | Resulting Moiety | Key Feature |

|---|---|---|---|

| Defluorinative Alkylation | Visible Light Photoredox Catalysis | -CF2-Alkyl | Generates a difluoromethyl radical for C-C bond formation. researchgate.net |

| Defluorinative Carboimination | Silver Carbene-Initiated Cascade | α,α-difluoroimine | Simultaneous functionalization of C-F and C=O bonds. chemrxiv.org |

| Hydrodefluorination | Organic Photoredox Catalysis | -CF2H | Swaps a fluorine atom for a hydrogen atom. researchgate.net |

Chemical Reactivity of the Phenanthrene Aromatic System

The trifluoroacetyl group at the 9-position profoundly influences the reactivity of the entire phenanthrene ring system, primarily through its strong deactivating effect on electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Potentials

The combination of a ketone and a trifluoromethyl group creates a powerful deactivating substituent on the phenanthrene nucleus. Both the carbonyl group (by resonance and induction) and the trifluoromethyl group (by induction) withdraw electron density from the aromatic rings. nih.govbeilstein-journals.org This reduction in electron density makes the phenanthrene system significantly less susceptible to attack by electrophiles compared to unsubstituted phenanthrene.

Functionalization at Peripheral Positions

Given the strong deactivation of the phenanthrene core by the 9-trifluoroacetyl group, functionalization at the peripheral positions (e.g., C1-C8) presents a synthetic challenge. rsc.org Standard electrophilic aromatic substitution conditions may prove ineffective or require harsh conditions, potentially leading to undesired side reactions.

Strategies to achieve functionalization at these peripheral positions would likely rely on alternative methods such as directed ortho-metalation (if a suitable directing group were introduced) or transition-metal-catalyzed C-H activation. These modern synthetic techniques can offer higher regioselectivity and proceed under milder conditions, overcoming the inherent deactivation of the aromatic system. rsc.org Research into the regioselective functionalization of substituted phenanthrenes is an active area, aiming to provide controlled access to complex polycyclic aromatic derivatives. rsc.org

Detailed Mechanistic Elucidation of Key Reactions

A detailed mechanistic understanding is crucial for optimizing reaction conditions and extending the synthetic utility of this compound. The defluorinative carboimination of trifluoromethyl ketones provides an excellent case study of a complex, modern transformation. chemrxiv.org

This reaction is proposed to proceed via a silver carbene-initiated intramolecular cascade. The key mechanistic steps are as follows:

Silver Carbene Formation: The reaction begins with the formation of a silver carbene intermediate from a suitable precursor.

Intramolecular C-F Bond Cleavage: The silver carbene intermediate facilitates an intramolecular cleavage of a C-F bond within the trifluoromethyl ketone. This is a critical step where the silver catalyst plays a pivotal role.

Rearrangement Cascade: The C-F bond cleavage initiates a cascade of rearrangements. A key part of this cascade is a proposed aza-Claisen rearrangement. Computational studies suggest this rearrangement is the rate-determining step and is significantly favored by the coordination of the silver catalyst. chemrxiv.org

Product Formation: The cascade concludes with the formation of the final α,α-difluoroimine product, having formed new C-C and C=N bonds.

Radical Mechanism Investigations (e.g., ketyl and alkyl radical generation)

The generation of radical intermediates from carbonyl compounds is a cornerstone of modern synthetic organic chemistry. In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density at the carbonyl carbon, making it susceptible to single-electron transfer (SET) processes to form ketyl radicals.

Investigations into the photochemical behavior of aryl ketones have shown that upon irradiation, these molecules can be excited to a triplet state. This excited state is capable of abstracting a hydrogen atom or participating in electron transfer reactions, leading to the formation of radical species. While specific studies on the radical generation from this compound are not extensively documented in publicly available literature, the general principles of aryl ketone photochemistry provide a framework for understanding its potential reactivity. The large π-system of the phenanthrene ring is expected to influence the energy of the excited states and the subsequent radical intermediates.

The formation of a ketyl radical from this compound would involve the addition of an electron to the carbonyl group, as depicted in the general mechanism below:

The stability and subsequent reactivity of this ketyl radical would be influenced by the delocalization of the unpaired electron across the phenanthrene ring system. This delocalization could potentially lead to a variety of coupling reactions, providing pathways to complex molecular architectures. Further research, including techniques such as electron paramagnetic resonance (EPR) spectroscopy, would be necessary to directly observe and characterize the radical intermediates generated from this compound and to fully elucidate the mechanistic pathways of its radical reactions.

Role of Non-Covalent Interactions in Asymmetric Catalysis

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, are fundamental to achieving high levels of stereocontrol in asymmetric catalysis. nih.gov In reactions involving this compound as a substrate or a catalyst component, the bulky and aromatic nature of the phenanthryl group, combined with the potential for hydrogen bonding to the carbonyl and trifluoromethyl groups, creates a rich landscape for these interactions to dictate the stereochemical outcome.

While specific examples of asymmetric catalysis employing this compound are not readily found in the literature, the principles of non-covalent interaction-based catalysis suggest that its unique steric and electronic profile could be exploited for the development of novel stereoselective transformations. nih.gov The interplay of these subtle forces is critical in stabilizing the desired transition state over other competing pathways, leading to the preferential formation of one enantiomer. researchgate.net

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. A detailed analysis of these transition states provides crucial insights into the factors governing stereoselectivity. For reactions involving this compound, the steric hindrance imposed by the phenanthrene ring is expected to be a dominant factor in transition state geometry.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition states and understanding the origins of stereoselectivity. Such studies on related trifluoromethyl ketones have shown that the trifluoromethyl group can act as a "transition state analogue," mimicking the tetrahedral intermediate of enzymatic hydrolysis. nih.gov

In a hypothetical stereoselective addition of a nucleophile to the carbonyl group of this compound, the approach of the nucleophile would be heavily influenced by the orientation of the phenanthrene ring. The catalyst or chiral auxiliary would coordinate to the ketone, and the non-covalent interactions discussed in the previous section would lock the molecule into a specific conformation, exposing one face of the carbonyl to nucleophilic attack while shielding the other.

A comprehensive transition state analysis for a specific reaction would require high-level computational studies to model the energies and geometries of all possible transition states. Experimental validation, for instance through kinetic isotope effect studies, would further solidify the proposed models.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of a reaction provide quantitative measures of its rate and equilibrium position, respectively. For this compound, the strong inductive effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, which is expected to increase the rate of nucleophilic addition reactions (a kinetic effect).

Thermodynamically, the stability of the products relative to the reactants determines the position of the equilibrium. The formation of a tetrahedral intermediate upon nucleophilic addition to the carbonyl of this compound is generally a reversible process. The equilibrium constant for this addition will depend on the nature of the nucleophile and the reaction conditions.

While specific kinetic and thermodynamic data for reactions of this compound are not available in the reviewed literature, general principles of physical organic chemistry can be applied. For instance, the rate of a reaction can be determined by monitoring the disappearance of the reactant or the appearance of the product over time using spectroscopic methods like UV-Vis or NMR. The thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined by studying the temperature dependence of the equilibrium constant.

A hypothetical reaction coordinate diagram for a nucleophilic addition to this compound would feature an activation energy barrier (ΔG‡) that dictates the reaction rate and a free energy difference between reactants and products (ΔG°) that determines the equilibrium position.

Further experimental studies are required to quantify the kinetic and thermodynamic parameters for specific reactions of this compound, which would provide a deeper understanding of its reactivity profile.

Catalytic Applications Involving 9 Phenanthryl Trifluoromethyl Ketone and Its Derivatives

9-Phenanthryl Trifluoromethyl Ketone as an Organocatalyst Precursor

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside organometallic and enzymatic catalysis. Within this field, ketones can play a crucial role as precursors to highly reactive catalytic species. This compound, with its electron-deficient carbonyl carbon, is a prime candidate for such applications.

In Situ Generation of Reactive Intermediates (e.g., dioxiranes for oxidation catalysis)

One of the most significant applications of ketones in organocatalysis is their use in generating dioxiranes for oxidation reactions. Dioxiranes are potent, three-membered cyclic peroxide species capable of transferring an oxygen atom to a wide range of substrates. They are typically generated in situ from a ketone and a stoichiometric oxidant, most commonly potassium peroxymonosulfate (B1194676) (known as Oxone®).

The mechanism for dioxirane (B86890) formation involves the nucleophilic addition of the peroxide component of Oxone® to the carbonyl carbon of the ketone. The electron-withdrawing nature of the trifluoromethyl group in TFKs, including this compound, significantly enhances the electrophilicity of the carbonyl carbon, facilitating this initial addition. This leads to the formation of a transient intermediate that subsequently cyclizes to form the highly reactive dioxirane, with the ketone being regenerated in the catalytic cycle. Methyl(trifluoromethyl)dioxirane (TFD), generated from 1,1,1-trifluoroacetone, is a well-studied example of a highly reactive dioxirane used for various oxidations, including the epoxidation of alkenes and the oxidation of heteroatoms. rsc.orgacs.org While specific studies focusing exclusively on this compound for dioxirane generation are not extensively documented, the general principle established for TFKs is directly applicable. The bulky phenanthryl group could potentially influence the stability and steric environment of the resulting dioxirane, thereby affecting its reactivity and selectivity in oxidation reactions.

The in situ generation of these powerful oxidants from ketone precursors is advantageous as it avoids the isolation of potentially unstable peroxide species. whiterose.ac.uk The reaction conditions are generally mild, making this method suitable for the oxidation of sensitive substrates. whiterose.ac.uk

Catalytic Enantioselective Transformations (general for TFKs)

Trifluoromethyl ketones are not only precursors for oxidants but also serve as potent electrophiles in various catalytic enantioselective transformations. The strong electron-withdrawing effect of the CF3 group renders the carbonyl carbon highly susceptible to nucleophilic attack. This enhanced reactivity has been harnessed in several organocatalytic reactions, such as aldol (B89426) and Friedel-Crafts reactions, to construct chiral molecules containing a trifluoromethylated stereocenter.

For instance, bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can simultaneously activate both the trifluoromethyl ketone and the nucleophile. sciforum.net This dual activation, typically through hydrogen bonding, facilitates highly organized transition states, enabling excellent control over the stereochemical outcome of the reaction. sciforum.net Enantioselective aldol reactions between various nucleophiles and TFKs have been developed to produce chiral tertiary alcohols bearing a trifluoromethyl group with high diastereoselectivity and enantioselectivity. sciforum.netbeilstein-journals.org These transformations underscore the value of TFKs as building blocks for complex, stereochemically rich molecules. The principles governing these reactions are broadly applicable and suggest that this compound could be a valuable substrate in similar enantioselective catalytic processes.

Influence of 9-Phenanthryl Substituents in Chiral Catalytic Systems

Beyond the direct use of the ketone functionality, the 9-phenanthryl group itself can be incorporated as a sterically demanding and electronically distinct substituent in chiral catalysts. The large, planar, and aromatic nature of the phenanthryl moiety can exert significant influence on the catalyst's chiral pocket, thereby dictating the enantioselectivity of the catalyzed reaction.

Chiral Phosphoric Acid (CPA) Catalysts Featuring 9-Phenanthryl Groups

Chiral phosphoric acids (CPAs) have emerged as a privileged class of Brønsted acid organocatalysts, capable of promoting a vast array of enantioselective transformations. researchgate.net These catalysts typically feature a BINOL (1,1'-bi-2-naphthol) or similar biaryl scaffold, with bulky substituents at the 3 and 3' positions. The nature of these substituents is critical in defining the shape and steric hindrance of the chiral environment, which is paramount for achieving high levels of stereocontrol. whiterose.ac.uk The 9-phenanthryl group is one such substituent that has been explored in the design of these powerful catalysts.

The Biginelli reaction is a multicomponent reaction that provides access to dihydropyrimidinones, a class of heterocyclic compounds with significant pharmacological activities. Asymmetric versions of this reaction, often catalyzed by chiral phosphoric acids, are of great interest for the synthesis of enantiomerically pure drug candidates. beilstein-journals.org The catalyst operates by activating the reactants, typically an aldehyde, a β-ketoester, and urea (B33335) or thiourea, within its chiral pocket.

While various bulky aryl groups have been successfully employed as substituents on CPA catalysts for the Biginelli reaction, specific and detailed research findings on the performance of CPAs featuring 9-phenanthryl groups in this particular reaction are not widely reported in the reviewed literature. However, the general principle of steric and electronic tuning of the CPA catalyst by its substituents is well-established. It is plausible that the unique steric and electronic properties of the 9-phenanthryl group could offer advantages in specific Biginelli-type transformations, although this remains an area for further investigation.

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. The enantioselective variant of this reaction, particularly with challenging substrates like ketones, is a significant area of research. Chiral phosphoric acids have proven to be effective catalysts for this transformation.

In a study on the enantioselective Pictet-Spengler reaction of tryptamines with trifluoromethyl ketones, the performance of various chiral phosphoric acid catalysts with different aryl substituents at the 3 and 3' positions of the BINOL backbone was evaluated. Among the catalysts tested was one bearing 9-phenanthryl groups. The study aimed to synthesize CF3-substituted tetrahydro-β-carbolines, which are valuable motifs in medicinal chemistry.

The results of this study indicated that while the reaction proceeded with the 9-phenanthryl-substituted CPA, it did not lead to an improvement in enantioselectivity compared to other catalysts under the tested conditions. For the reaction between N-tosyltryptamine and 1,1,1-trifluoro-4-(triisopropylsilyl)-3-butyn-2-one, the catalyst with 2,4,6-triisopropylphenyl (TRIP) groups provided the product in 81% yield and 88% enantiomeric excess (ee). In contrast, the catalyst bearing 9-phenanthryl groups resulted in a lower enantioselectivity of 76% ee.

Table 1: Performance of Chiral Phosphoric Acid Catalysts in an Enantioselective Pictet-Spengler Reaction

| Catalyst Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 2,4,6-Triisopropylphenyl | 81 | 88 |

| 2-Naphthyl | 88 | 80 |

Data sourced from a study on the enantioselective Pictet-Spengler reaction of a tryptamine (B22526) derivative with a trifluoromethyl ketone.

This finding, while not demonstrating superior performance in this specific instance, is crucial as it provides direct experimental data on the influence of the 9-phenanthryl substituent in a highly relevant catalytic system involving a trifluoromethyl ketone. It highlights the subtle and often unpredictable nature of catalyst design, where minor structural modifications can lead to significant changes in stereochemical outcomes. The slightly lower enantioselectivity observed with the 9-phenanthryl group could be attributed to a less optimal fit of the transition state within the catalyst's chiral pocket for this particular substrate combination.

Impact on Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds. When the electrophile is a trifluoromethyl ketone, the reaction presents unique challenges due to the high electrophilicity of the carbonyl carbon and the steric and electronic effects of the CF₃ group. While direct experimental data on the use of this compound as a substrate in organocatalyzed aldol reactions is not extensively documented, the principles of catalyst design for related aryl trifluoromethyl ketones provide significant insight.

Organocatalytic enantioselective cross-aldol reactions of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates have been successfully developed using catalysts such as Takemoto-type thioureas. rsc.org These catalysts function through a bifunctional activation mechanism, using hydrogen bonding to simultaneously activate the enolate nucleophile and the ketone electrophile. Similarly, proline-derived N-sulfonylamides have been employed for the aldol reaction of methyl ketones with α,β-unsaturated trifluoromethyl ketones, yielding α-trifluoromethyl tertiary alcohols with good enantioselectivities. nih.govsci-hub.st

In these systems, the nature of the aryl group on the trifluoromethyl ketone is critical for achieving high stereocontrol. The introduction of a 9-phenanthryl group in place of a simpler aryl substituent like phenyl would be expected to exert a profound influence on the reaction's stereochemical outcome. The large, rigid, and planar surface of the phenanthryl moiety would significantly increase the steric hindrance around the reaction center. This increased bulk can lead to a more organized and compact transition state, amplifying the facial discrimination of the electrophile and resulting in higher enantioselectivity. Furthermore, the extended π-system of the phenanthryl group can engage in favorable π-π stacking interactions with the catalyst or other aromatic substrates, further rigidifying the transition state assembly and enhancing stereochemical induction.

Table 1: Representative Organocatalytic Asymmetric Aldol Reactions of Aryl Trifluoromethyl Ketones

| Catalyst Type | Ketone Nucleophile | Trifluoromethyl Ketone Electrophile | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Takemoto-type Thiourea | Aryl Ketones | Heteroaromatic CF₃ Ketone Hydrates | Good to High | Good to High |

| Proline-derived N-sulfonylamide | Methyl Ketones | α,β-Unsaturated CF₃ Ketones | High | Good |

| Bifunctional Thiourea | Acyclic Allyl Ketones | Aryl CF₃ Ketones | Moderate to Good | Moderate to Good |

This table presents generalized results for the classes of reactions mentioned and serves to illustrate the types of catalysts and outcomes achieved in the field. Specific values vary with substrates and conditions.

Propargyloxylation Reactions

Propargyloxylation reactions, which involve the introduction of a propargyl ether moiety, are valuable for synthesizing precursors to a wide array of complex molecules and heterocycles. The development of asymmetric variants of this reaction is of significant interest. Research in this area has shown that chiral catalysts incorporating bulky, sterically demanding groups are highly effective.

Specifically, a 9-phenanthryl-substituted chiral spiro phosphoric acid has been successfully utilized as a catalyst in an enantioselective three-component propargyloxylation reaction involving propargyl alcohols, pyridotriazoles, and imines. In this cooperative catalytic system, a dirhodium complex is also used. While other chiral phosphoric acids derived from BINOL were tested, the catalyst featuring 9-phenanthryl substituents at the 3,3' positions of the binaphthyl core, although providing a high yield, resulted in only moderate enantioselectivity compared to other bulky groups like triphenylsilyl in that specific reaction. This highlights that while large steric groups are crucial, the optimal catalyst structure is highly dependent on the specific reaction mechanism and substrates involved.

Table 2: Performance of 9-Phenanthryl-Substituted Catalyst in Asymmetric Propargyloxylation

| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| 9-Phenanthryl-substituted Chiral Spiro Phosphoric Acid | 73 | 83:17 | Moderate |

Contribution of Extended π-Systems to Enantioselectivity

The enantioselectivity of a chiral catalyst is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomers. A larger energy difference results in higher enantiomeric excess. Extended π-systems, such as the one found in the 9-phenanthryl group, play a crucial role in maximizing this energy difference through non-covalent interactions.

The large, electron-rich surface of the phenanthryl moiety facilitates attractive π-π stacking interactions with aromatic substrates or other parts of the catalyst. These interactions help to create a more rigid and well-defined chiral environment in the transition state. By restricting the conformational flexibility of the reacting molecules, the catalyst can more effectively dictate the trajectory of the nucleophilic attack, favoring one facial approach over the other.

In catalysts like BINOL-derived phosphoric acids, bulky aromatic substituents at the 3,3' positions are known to be essential for high enantioselectivity. cam.ac.uk These groups create a deep chiral pocket that envelops the substrates. When these substituents are extended π-systems like phenanthryl or naphthyl, they not only provide steric blockade but also engage in these crucial π-π interactions, which are often decisive in achieving excellent levels of stereocontrol. mdpi.com

N-Heterocyclic Carbene (NHC) Ligands with 9-Phenanthryl Substitution in Metal Catalysis

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the ease with which their steric and electronic characteristics can be tuned. nih.gov While simple NHC ligands with 9-phenanthryl wingtip groups are not widely reported, a closely related and synthetically accessible strategy involves the fusion of the NHC's imidazole (B134444) ring to a phenanthrene-like core, specifically 1,10-phenanthroline.

These phenanthroline-annulated NHC ligands offer a platform for creating multi-metallic complexes where one metal is coordinated by the bidentate phenanthroline unit and another is bound to the NHC carbon. nih.govresearchgate.net This architecture allows for the study of electronic communication between two different metal centers. The extended π-system of the phenanthroline backbone plays a critical role in mediating this interaction and influences the photophysical and catalytic properties of the resulting complexes. The rigid, planar structure inherited from the phenanthrene (B1679779) framework can also impart specific steric constraints that may be beneficial in asymmetric catalysis. The synthesis of such ligands allows for the stepwise assembly of heterobimetallic complexes, opening avenues for cooperative catalysis where both metal centers play a distinct role in the catalytic cycle. core.ac.uk

Chiral Diol-Based Organocatalysts Incorporating 9-Phenanthryl Moieties

Chiral diols, particularly atropisomeric scaffolds like 1,1'-bi-2-naphthol (B31242) (BINOL), are privileged structures in asymmetric catalysis. nih.gov The catalytic activity and selectivity of BINOL derivatives can be finely tuned by introducing substituents at the 3,3' positions. These substituents project into the chiral pocket and directly influence the interaction with the substrates.

It has been demonstrated that a BINOL derivative featuring 9-phenanthryl substitution at the 3,3'-positions is a highly effective organocatalyst. This catalyst provided high yields and enantioselectivities in reactions with ketoimine substrates. The success of this catalyst can be attributed to the steric and electronic properties of the 9-phenanthryl groups. Their substantial size creates a deep and well-defined chiral cavity, which effectively shields one face of the coordinated substrate, forcing the nucleophile to attack from the exposed face. This steric control is a primary factor in achieving high levels of asymmetric induction. cam.ac.uk The rigid nature of the phenanthryl substituent prevents unwanted conformational flexibility that could lead to the erosion of enantioselectivity.

Mechanism of Chirality Transfer and Asymmetric Induction in 9-Phenanthryl Catalysis

The mechanism of chirality transfer in catalysis involving 9-phenanthryl moieties is a direct consequence of the group's pronounced steric and electronic characteristics. The effective transmission of chiral information from the catalyst to the product relies on the creation of a highly ordered and diastereomerically differentiated transition state. nih.gov The 9-phenanthryl group contributes to this in two principal ways.

First, its significant steric bulk acts as a "chiral wall," physically blocking certain approach trajectories of the reactants. In catalysts like 3,3'-disubstituted BINOLs or chiral phosphoric acids, these bulky groups define the geometry of the chiral pocket. Theoretical studies using density functional theory (DFT) on related systems have shown that steric interactions between bulky catalyst substituents and the substrates are a primary reason for high enantioselectivity. nih.gov The catalyst must distort to accommodate the substrate in the disfavored transition state, leading to a significant energy penalty. The 9-phenanthryl group, with its rigid and extensive structure, is exceptionally effective at maximizing these repulsive steric interactions in the undesired pathway.

Second, the extended π-system of the phenanthryl group provides a platform for attractive, non-covalent interactions, such as π-π and CH-π interactions. These stabilizing forces help to lock the substrate into a specific orientation within the catalyst's chiral environment in the favored transition state. This pre-organization lowers the energy of the desired reaction pathway, further increasing the energy gap between the two competing transition states and thereby enhancing enantioselectivity. The combination of steric repulsion and electronic attraction allows for a robust and highly effective mechanism of asymmetric induction.

Theoretical and Computational Chemistry Studies of 9 Phenanthryl Trifluoromethyl Ketone

Electronic Structure and Molecular Orbital Analysis

The electronic architecture of 9-Phenanthryl trifluoromethyl ketone is defined by the interplay between the extended π-system of the phenanthrene (B1679779) core and the potent electron-withdrawing nature of the trifluoromethyl ketone group. Molecular orbital theory and computational analyses offer deep insights into this relationship.

Effects of the Trifluoromethyl Group on Electron Density Distribution

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. When attached to the carbonyl carbon at the 9-position of the phenanthrene ring, it significantly influences the electron density distribution across the entire molecule. Computational studies, such as those employing Density Functional Theory (DFT), can map this distribution.

Calculations would likely reveal a significant polarization of the C=O bond, with the carbonyl carbon becoming highly electrophilic. This effect extends into the phenanthrene nucleus, leading to a general decrease in electron density, particularly at the ortho and para positions relative to the point of attachment. This electron-withdrawing effect can be quantified through calculated parameters such as Mulliken charges or Natural Bond Orbital (NBO) analysis.

Table 1: Hypothetical Calculated Atomic Charges on Key Atoms of this compound

| Atom | Hypothetical Charge (a.u.) |

| Carbonyl Carbon | +0.85 |

| Carbonyl Oxygen | -0.65 |

| C9 (Phenanthrene) | +0.15 |

| C10 (Phenanthrene) | -0.05 |

| CF₃ Carbon | +0.70 |

| Fluorine (average) | -0.25 |

Note: This data is illustrative and would require specific computational results for validation.

Aromaticity and Stability of the Phenanthrene Core

Phenanthrene, an isomer of anthracene (B1667546), is a thermodynamically stable aromatic compound. Its stability arises from the delocalization of 14 π-electrons across its three fused benzene (B151609) rings. The introduction of the trifluoromethyl ketone substituent can modulate this aromaticity.

Conformational Analysis and Stereochemical Characterization

The three-dimensional structure and flexibility of this compound are crucial determinants of its physical and chemical properties. Conformational analysis through computational modeling can identify the most stable arrangements of the molecule.

Investigation of Molecular Flexibility and Preferred Conformations

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carbonyl carbon to the C9 atom of the phenanthrene ring. Computational potential energy surface (PES) scans can be performed to explore the energetic landscape of this rotation.

These scans would likely reveal the preferred dihedral angle between the plane of the ketone group and the plane of the phenanthrene ring. Steric hindrance between the carbonyl oxygen and the hydrogen atom at the C8 position, as well as between the trifluoromethyl group and the hydrogen at the C1 position, would be the dominant factors in determining the lowest energy conformation. The most stable conformer is expected to be one where the bulky trifluoromethyl group is oriented away from the adjacent aromatic ring to minimize steric clash.

Table 2: Hypothetical Relative Energies of Different Conformations of this compound

| Dihedral Angle (O=C-C9-C10) | Relative Energy (kcal/mol) |

| 0° | 5.0 |

| 45° | 1.5 |

| 90° | 0.0 |

| 135° | 2.0 |

| 180° | 6.0 |

Note: This data is illustrative and would require specific computational results for validation.

Computational Prediction of Absolute Configuration for Chiral Analogs

While this compound itself is not chiral, the introduction of a substituent on the phenanthrene ring or the transformation of the ketone into a chiral center (e.g., through reduction to an alcohol) would create a chiral molecule. Computational chemistry is a powerful tool for predicting the absolute configuration of such chiral analogs.

Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra for a given enantiomer. By comparing the computationally predicted spectrum with the experimentally measured spectrum, the absolute configuration of the chiral analog can be confidently assigned. This approach has become a standard and reliable method in stereochemical analysis.

Computational Studies of Reaction Mechanisms and Pathways

Theoretical calculations can provide invaluable insights into the reactivity of this compound and the mechanisms of its potential chemical transformations. The highly electrophilic nature of the carbonyl carbon suggests that it will be a primary site for nucleophilic attack.

Computational studies can model the reaction pathways of various nucleophilic additions to the carbonyl group. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

For example, the mechanism of the reduction of the ketone by a hydride source like sodium borohydride (B1222165) could be investigated. Calculations would likely show the approach of the hydride to the electrophilic carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent protonation to yield the corresponding alcohol. The transition state for the hydride attack could be located and characterized, providing a detailed picture of the key step in the reaction.

Furthermore, computational studies could explore the reactivity of the phenanthrene ring itself, such as its susceptibility to electrophilic aromatic substitution, and how this is influenced by the deactivating trifluoromethyl ketone group.

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the geometries and energies of transition states, which are critical for understanding reaction kinetics and mechanisms. For reactions involving ketones, DFT calculations can elucidate the pathways of nucleophilic additions, reductions, and cycloadditions.

In asymmetric reactions involving trifluoromethyl ketones, DFT has been employed to model the transition states that lead to the observed stereochemical outcomes. researchgate.net For instance, in the vinylogous aldol (B89426) addition of alkylidene oxindoles to trifluoromethyl-α,β-unsaturated ketones, DFT calculations have identified multiple possible transition states. researchgate.net The relative energies of these transition states, which are influenced by non-covalent interactions such as hydrogen bonding and steric hindrance between the catalyst, substrate, and nucleophile, determine the major product. Computational modeling of diastereomeric transition states has identified nonconventional CH···O and CH−π interactions as key features that selectively stabilize the transition state leading to the major enantiomer.

Illustrative Example: DFT-Calculated Energy Barriers for a Model Reaction

The following table illustrates hypothetical energy barriers for the formation of (R) and (S) enantiomers in the asymmetric reduction of an aryl trifluoromethyl ketone, as might be determined by DFT calculations.

| Transition State | Catalyst System | Calculated ΔG‡ (kcal/mol) | Predicted Major Enantiomer |

| pro-(R) | Chiral Oxazaborolidine | 10.2 | (R) |

| pro-(S) | Chiral Oxazaborolidine | 12.5 |

Note: This data is illustrative and based on typical values found in computational studies of similar ketones.

Elucidation of Selectivity Control (e.g., regio-, stereo-, enantioselectivity)

Computational chemistry is pivotal in elucidating the factors that control selectivity in chemical reactions. For this compound, the bulky phenanthryl group is expected to play a dominant role in directing the stereochemical outcome of reactions at the carbonyl center.

Regioselectivity: In reactions involving the phenanthrene ring itself, such as electrophilic aromatic substitution, the substitution pattern is complex, though the 1-position is often the most reactive. libretexts.org Computational models can predict the regioselectivity by calculating the stability of the intermediate carbocations (Wheland intermediates) for substitution at different positions.

Stereoselectivity and Enantioselectivity: In asymmetric catalysis, the enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the enantiomeric products. DFT calculations can model these transition states, taking into account the intricate network of non-covalent interactions between the substrate, catalyst, and reagents. researchgate.net For example, in an organocatalyzed aldol reaction involving a trifluoromethyl ketone, the bifunctional catalyst can activate both the nucleophile and the electrophile, with the stereochemical outcome being dictated by the specific geometry of the ternary complex in the transition state. researchgate.net

The phenanthrene group in this compound would likely create a highly differentiated steric environment, which could be exploited for achieving high levels of enantioselectivity in asymmetric reductions or additions. researchgate.netrsc.org Computational models could predict the most effective chiral catalysts by simulating the catalyst-substrate interactions.

Illustrative Example: Factors Influencing Enantioselectivity in a Model Asymmetric Addition

| Interaction Type | Contribution to ΔΔG‡ | Favored Enantiomer |

| Steric Repulsion | High | (S) |

| Hydrogen Bonding | Moderate | (R) |

| π-π Stacking | Low | (R) |

Predictive Modeling for Reactivity and Catalyst Design

Predictive modeling leverages computational data to forecast the reactivity of new substrates and to design more efficient and selective catalysts, thereby accelerating the discovery of new chemical transformations.

Quantitative Structure-Activity Relationships (QSAR) for Related Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While often used in drug discovery, QSAR principles can also be applied to catalyst design and reactivity prediction.

For systems related to this compound, QSAR studies have been conducted on trifluoromethyl ketones as inhibitors of carboxylesterases. These studies correlate physicochemical parameters with inhibitory activity. Although focused on biological activity, the methodologies are relevant for predicting chemical reactivity. A QSAR model for a specific reaction could be built by correlating experimentally determined reaction rates or selectivities for a series of substituted phenanthryl ketones with calculated molecular descriptors (e.g., steric parameters, electronic properties).

Such a model could predict the reactivity of new derivatives of this compound or aid in the design of catalysts with optimal electronic and steric properties to complement the substrate.

In Silico Screening for Novel Transformations

In silico screening involves the use of computational methods to screen large virtual libraries of molecules or reactions to identify promising candidates for experimental investigation. This approach can significantly reduce the time and resources required for discovering new reactions and catalysts.

For this compound, in silico screening could be employed to:

Discover new catalysts: A virtual library of chiral ligands could be screened for their ability to bind to a metal catalyst and induce high enantioselectivity in a model reaction with the ketone. Docking simulations and DFT calculations could be used to predict the most effective catalysts.

Identify novel reactions: Computational tools can predict the feasibility of unknown reactions by calculating their thermodynamic and kinetic parameters. mdpi.com For instance, new cycloaddition or C-H functionalization reactions involving the phenanthrene core could be explored computationally before being attempted in the laboratory. nih.gov

The process of in silico screening for a new transformation of this compound would typically involve:

Defining a target transformation.

Generating a virtual library of potential reactants or catalysts.

Using high-throughput computational methods (e.g., molecular docking, semi-empirical calculations) to perform an initial screening.

Applying more accurate but computationally expensive methods (e.g., DFT) to the most promising candidates from the initial screen.

Experimental validation of the top-ranked predictions.

This approach accelerates the discovery process by focusing experimental efforts on the most likely successful candidates. nih.gov

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation

High-Resolution Spectroscopic Techniques (Beyond Routine Identification)

Standard spectroscopic methods provide a foundational view of a molecule's structure. However, for complex isomers and for monitoring reactions, more advanced techniques are indispensable.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isomers

While standard ¹H and ¹³C NMR are routine, complex isomers of 9-Phenanthryl trifluoromethyl ketone would necessitate a suite of advanced 2D NMR experiments for complete assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for establishing through-bond and through-space correlations between protons and carbons, thereby piecing together the exact connectivity of any isomeric forms. Furthermore, ¹⁹F NMR would be a key tool, with the chemical shift of the trifluoromethyl group being highly sensitive to its electronic environment, providing valuable data on the substitution pattern of the phenanthrene (B1679779) ring.

Table 1: Hypothetical NMR Data for this compound (Note: This data is illustrative due to the absence of published experimental spectra for this specific compound.)

| Technique | Expected Chemical Shift (ppm) | Key Information Provided |

| ¹H NMR | 7.5 - 9.0 | Aromatic proton environment |

| ¹³C NMR | 120 - 140 (Aromatic), ~180 (C=O) | Carbon skeleton and carbonyl presence |

| ¹⁹F NMR | -65 to -75 | Electronic environment of the CF₃ group |

Advanced Mass Spectrometry Techniques (e.g., LC-MS, UPLC-MS for reaction monitoring)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap would provide a highly accurate mass measurement, confirming the molecular formula.

For reaction monitoring, the coupling of liquid chromatography (LC) or ultra-high-performance liquid chromatography (UPLC) with mass spectrometry (MS) is a powerful tool. LC-MS or UPLC-MS allows for the separation of reactants, intermediates, and products from a reaction mixture, with subsequent mass analysis providing real-time information on the progress of the synthesis of this compound. This is invaluable for optimizing reaction conditions and identifying potential byproducts.

Table 2: Illustrative Mass Spectrometry Data for this compound (Note: This data is illustrative due to the absence of published experimental spectra for this specific compound.)

| Technique | Parameter | Expected Value |

| HRMS (ESI-TOF) | Calculated [M+H]⁺ | Specific mass based on C₁₅H₉F₃O |

| HRMS (ESI-TOF) | Measured [M+H]⁺ | Within 5 ppm of calculated mass |

| LC-MS | Retention Time | Dependent on column and mobile phase |

Chiroptical Methods for Absolute Stereochemical Assignment

Should this compound be synthesized in an enantiomerically enriched or pure form, chiroptical methods would be essential for determining its absolute stereochemistry. These techniques measure the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy and Exciton (B1674681) Chirality Method

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. For a ketone like this compound, the electronic transitions associated with the phenanthrene chromophore and the carbonyl group would give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the molecule through empirical rules or by comparison with computational predictions. The exciton chirality method, which analyzes the coupling of two or more chromophores, could be applicable if derivatives of the ketone with additional chromophores were prepared.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the vibrational analogue of CD spectroscopy, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides a wealth of stereochemical information as it probes the chirality of the entire molecular framework through its vibrational modes. A VCD spectrum of an enantiomer of this compound would show a series of positive and negative bands corresponding to its various vibrational transitions. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be definitively assigned.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A chiral molecule will exhibit a plain curve in regions where it does not absorb light and an anomalous curve, known as a Cotton effect, in the vicinity of an absorption band. For this compound, ORD measurements would show a Cotton effect associated with the electronic transitions of its chromophores. The shape and sign of this Cotton effect curve are characteristic of the absolute configuration of the enantiomer being studied.

Table 3: Summary of Chiroptical Methods for Stereochemical Analysis

| Method | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light | Absolute configuration from Cotton effects |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Absolute configuration from vibrational bands |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent optical rotation | Absolute configuration from Cotton effect curves |

X-ray Crystallography of this compound Derivatives for Solid-State Structure Confirmation

As of the latest available research, detailed X-ray crystallographic data for this compound and its specific derivatives, including unit cell parameters, space group, and precise bond lengths and angles, has not been publicly reported in scientific literature. Extensive searches of chemical and crystallographic databases have yielded no specific single-crystal X-ray diffraction studies for this compound or its immediate derivatives.

While X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state, its application is contingent upon the successful growth of single crystals of sufficient quality. The absence of published crystallographic data for this compound suggests that such a study may not have been conducted or that the results have not been disseminated in publicly accessible formats.

For related structural classes, such as other phenanthrene derivatives or different trifluoromethyl ketones, X-ray crystallography has been instrumental. These studies typically provide unambiguous confirmation of molecular connectivity, conformation, and stereochemistry. Furthermore, crystallographic data reveals detailed insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

Should X-ray crystallographic data for this compound derivatives become available, it would be anticipated to provide precise measurements for the following:

Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles, which would confirm the planarity of the phenanthrene ring system and the geometry around the ketone linkage.

Conformation: The orientation of the trifluoromethyl group relative to the phenanthrene ring.

Intermolecular Interactions: The nature and geometry of any non-covalent interactions that stabilize the crystal structure.

Without experimental data, any discussion of the solid-state structure of this compound remains speculative. The generation of detailed data tables for crystallographic parameters is therefore not possible at this time.

Emerging Research Avenues and Future Outlook in 9 Phenanthryl Trifluoromethyl Ketone Chemistry

Development of Highly Efficient and Sustainable Synthetic Protocols

The demand for environmentally benign and economically viable chemical processes has spurred significant research into efficient and sustainable methods for synthesizing complex molecules like 9-phenanthryl trifluoromethyl ketone.

Modern synthetic chemistry is increasingly focused on "green" principles, aiming to reduce waste and environmental impact. For trifluoromethyl ketones, a significant advancement is the use of fluoroform (HCF3), a potent greenhouse gas and industrial byproduct, as a trifluoromethylating agent. beilstein-journals.org A straightforward method has been developed for the synthesis of trifluoromethyl ketones from readily available methyl esters using a fluoroform/KHMDS/triglyme system. This process is effective at -40 °C and provides good yields, presenting an economical and more sustainable alternative to traditional reagents. beilstein-journals.org

Similarly, advancements in the synthesis of the phenanthrene (B1679779) core are moving towards greater efficiency. Methodologies such as aromatization-assisted ring-closing metathesis (RCM) and serendipitous electrocyclization during thermolysis of Diels-Alder intermediates offer pathways to phenanthrene derivatives in moderate to good yields, often through one-pot procedures that minimize intermediate isolation and purification steps, thereby reducing solvent waste and byproducts. acs.orgrsc.org The application of microwave irradiation as a heating source in the synthesis of related heterocyclic compounds also represents a green chemistry approach, often leading to shorter reaction times and improved yields under solvent-free conditions. researchgate.net

Table 1: Comparison of Synthetic Methods for Trifluoromethyl Ketones

| Method | Reagent | Key Advantages | Sustainability Aspect |

|---|---|---|---|

| Traditional | Ruppert–Prakash reagent (Me3SiCF3) | Well-established, versatile | Requires stoichiometric silicon reagent |

| Emerging Green | Fluoroform (HCF3) | Uses an industrial byproduct, economical | Valorization of a greenhouse gas |

Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. europa.eu For the synthesis of pharmaceutical ingredients and other fine chemicals, flow systems allow for the safe handling of hazardous reagents and unstable intermediates by generating them in situ for immediate consumption. nih.gov

The synthesis of this compound and its analogues is well-suited for flow chemistry applications. For instance, trifluoromethylation reactions can be performed efficiently and safely in continuous-flow systems. researchgate.net This technology enables precise control over reaction parameters like temperature and residence time, which can lead to higher yields and selectivity compared to batch experiments. nih.gov The modular nature of flow chemistry also facilitates multi-step syntheses without the need for isolating intermediates, which is crucial for scaling up production efficiently and safely. nih.govjst.org.in The transposition of established batch methods to continuous flow can be complex but is justified by the clear benefits in safety and process control, especially for highly exothermic or hazardous reactions. europa.eu

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Benefit | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Small reactor volume, in-situ generation of hazardous reagents | Safe handling of fluorinating agents and reactive intermediates. europa.eu |

| Precise Control | Superior temperature and pressure management | Improved yields and selectivity in trifluoromethylation and phenanthrene formation. nih.gov |

| Scalability | Continuous operation for large-scale production | Enables efficient manufacturing for potential applications. nih.gov |

| Process Intensification | Faster reaction rates, higher throughput | Reduces production time and resource consumption. nih.gov |

Exploration of Novel Catalytic Functions and Tandem Reactions

The unique electronic properties of the trifluoromethyl ketone group are being leveraged to explore new catalytic applications and to design complex tandem reactions.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of efficient and green chemistry. nih.gov They offer high atom, pot, and step economy. nih.gov Trifluoromethylated building blocks, including ketones, are increasingly used in MCRs to generate structurally complex and medicinally relevant molecules. For example, a photoredox three-component reaction has been developed to synthesize β-trifluoromethyl β-amino ketones from a N-trifluoroethylhydroxylamine derivative, styrenes, and DMSO. nih.gov Similarly, l-proline-catalyzed three-component reactions of ethyl 4,4,4-trifluoroacetoacetate, cinnamaldehyde, and anilines yield novel trifluoromethyl-containing tetrahydropyran (B127337) derivatives. researchgate.net These examples highlight the potential for designing novel MCRs that could incorporate a this compound scaffold to rapidly assemble diverse molecular libraries.

Achieving high selectivity is a central goal in organic synthesis. Research into trifluoromethyl ketones has led to the development of highly selective transformations. Phenylalanine-derived trifluoromethyl ketones have been synthesized and incorporated into peptides to act as catalysts for oxidation reactions, such as the epoxidation of olefins, with good yields and enantiomeric ratios. nih.govnih.govresearchgate.net The trifluoromethyl ketone group is crucial for the in situ generation of the catalytically active dioxirane (B86890) species. nih.gov

Furthermore, tandem reactions involving trifluoromethyl ketones can proceed with high selectivity. An efficient approach to synthesizing trifluoromethyl ketones involves a tandem process of Claisen condensation and a retro-Claisen C-C bond cleavage reaction. researchgate.net The development of new reagents and catalysts continues to enable chemo-, regio-, and stereoselective reactions that were previously challenging, allowing for the precise synthesis of complex target molecules. mdpi.comnih.gov

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is creating a paradigm shift in how chemical research is conducted. These technologies are being applied to accelerate the discovery of new molecules, predict reaction outcomes, and optimize synthetic routes. mdpi.com

For a molecule like this compound, AI can play a transformative role. ML models can predict molecular properties, screen large virtual libraries for potential applications, and suggest novel synthetic pathways. mqm2022.org For example, researchers have developed AI systems like ChemCrow, which integrates multiple tools to perform tasks in chemical research, from synthesis planning to drug discovery. sciencedaily.com By combining automated high-throughput experiments with ML, a "chemical reactome" can be developed to understand and predict chemical reactivity with greater speed and accuracy than traditional methods. cam.ac.uk This data-driven approach can identify hidden relationships between reactants and reaction outcomes, guiding chemists to design more efficient and successful experiments. cam.ac.uk ML models are also being trained to deduce reaction products from spectral data, which can streamline the process of identifying intended and unintended outcomes in complex reaction mixtures. This integration of AI promises to reduce the time and resources required for chemical innovation, accelerating the journey from discovery to application. technologynetworks.com

Design and Synthesis of Advanced Chemical Building Blocks for Complex Molecule Synthesis

The strategic use of well-defined molecular frameworks is fundamental to the efficient construction of complex molecules. In this context, this compound emerges as a versatile and promising chemical entity. Its unique structural and electronic properties, arising from the fusion of a polycyclic aromatic phenanthrene core and a strongly electron-withdrawing trifluoromethyl ketone group, offer a valuable platform for the design and synthesis of advanced chemical building blocks. This section explores the utility of this compound as a precursor for creating sophisticated molecular scaffolds amenable to further elaboration in multi-step synthetic sequences.

The phenanthrene moiety, a constituent of various natural products and functional materials, provides a rigid and sterically defined backbone. The presence of the trifluoromethyl ketone group not only enhances the metabolic stability of resulting derivatives but also serves as a reactive handle for a variety of chemical transformations. The electrophilic nature of the carbonyl carbon and the potential for enolate formation, coupled with the reactivity of the phenanthrene ring itself, allows for a diverse range of functionalization strategies.

Research in this area focuses on leveraging these inherent features to construct elaborate molecular architectures. While direct derivatization of this compound is a key aspect, its synthesis from readily available precursors is also of significant interest as it allows for the introduction of desired functionalities at an early stage.

One potential synthetic route to this compound and its substituted analogues involves the trifluoromethylation of corresponding phenanthrene carboxylic acid derivatives. For instance, the conversion of a methyl ester of a phenanthrene carboxylic acid to the corresponding trifluoromethyl ketone can be achieved under specific reaction conditions.

The subsequent transformations of the this compound can be broadly categorized into reactions involving the ketone moiety and modifications of the phenanthrene nucleus. These transformations are instrumental in generating a library of advanced building blocks with tailored properties for specific applications in medicinal chemistry and materials science.

For example, the ketone functionality can be transformed into a variety of other functional groups. Reduction of the ketone can yield the corresponding alcohol, which can be further derivatized. Nucleophilic addition to the carbonyl group can introduce new stereocenters and expand the molecular complexity.

Furthermore, the phenanthrene ring system can undergo electrophilic substitution reactions, allowing for the introduction of various substituents at specific positions, thereby modulating the electronic and steric properties of the resulting building blocks. The regioselectivity of these reactions is a critical aspect of the synthetic design.

The following table outlines potential synthetic transformations for the generation of advanced building blocks from this compound, based on established organic chemistry principles. It is important to note that the specific reaction conditions and outcomes would require experimental validation.

| Starting Material | Reagents and Conditions | Product | Application as Building Block |

| 9-Phenanthrenecarboxylic acid methyl ester | CF3Si(CH3)3, F- | This compound | Precursor for further functionalization |

| This compound | NaBH4, CH3OH | 1-(9-Phenanthryl)-2,2,2-trifluoroethanol | Chiral auxiliary, precursor to esters and ethers |

| This compound | R-MgBr, THF | 1-(9-Phenanthryl)-1-R-2,2,2-trifluoroethanol | Introduction of diverse side chains (R-groups) |

| This compound | HNO3, H2SO4 | Nitro-9-phenanthryl trifluoromethyl ketone | Precursor for amino-substituted derivatives |

| This compound | Br2, FeBr3 | Bromo-9-phenanthryl trifluoromethyl ketone | Substrate for cross-coupling reactions |

The development of synthetic routes that utilize this compound as a foundational element opens avenues for the creation of novel and complex molecular structures. The ability to systematically modify both the phenanthrene core and the trifluoromethyl ketone side chain provides a powerful tool for fine-tuning the properties of the resulting molecules, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Further research into the reactivity and synthetic applications of this compound is poised to expand the toolbox of synthetic chemists and accelerate the discovery of new functional molecules.

Q & A

Q. What are the common synthetic routes for 9-Phenanthryl trifluoromethyl ketone in academic research?

The synthesis of trifluoromethyl ketones often involves radical addition reactions, fluorination agents, or transition-metal catalysis. For example:

- Radical addition : Electrolytic conditions with NaSO₂CF₃ enable CF₃ radical generation, which reacts with alkynes to form α-trifluoromethyl ketones .

- Ruppert’s reagent (TMSCF₃) : This reagent facilitates direct trifluoromethylation of esters or carbonyl precursors, yielding trifluoromethyl ketones in moderate yields .

- Manganese(III) acetate-mediated reactions : Used in radical cyclization to synthesize dihydrofuran intermediates containing trifluoromethyl ketones . Methodological challenges include controlling regioselectivity and minimizing side reactions during CF₃ group introduction.

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : To confirm the presence of the CF₃ group (¹⁹F NMR) and aromatic protons (¹H NMR) .

- FTIR spectroscopy : Identification of carbonyl (C=O) and CF₃ stretching vibrations .

- Mass spectrometry (EI-MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the key safety considerations when handling this compound?

Safety data sheets (SDS) highlight:

- Inhalation risks : Use fume hoods; move to fresh air if exposed .

- First aid : Immediate medical consultation and artificial respiration if ingested or inhaled .

- Storage : Store in cool, dry conditions (0–6°C) to prevent decomposition .

Q. What role does the trifluoromethyl ketone moiety play in biological activity?

The CF₃ group enhances metabolic stability and binding affinity in enzyme inhibitors. For example:

- HDAC6 inhibition : The CF₃ ketone acts as a zinc-binding group (ZBG), forming hydrogen bonds with residues like Tyr782 .

- Phospholipase A₂ inhibition : Polyfluoro ketones disrupt enzyme active sites via hydrophobic and electronic interactions .

Advanced Research Questions

Q. How do computational docking studies inform the design of trifluoromethyl ketone-containing inhibitors?

Docking simulations predict binding modes and optimize ZBG interactions. For HDAC6 inhibitors:

- The hydrated CF₃ ketone docks into the catalytic zinc pocket, mimicking hydroxamic acid binding .

- Binding energies (~7.7–8.1 kcal/mol) guide synthetic prioritization of derivatives . Computational tools like AutoDock or Schrödinger Suite are used to validate synthetic targets pre-lab.

Q. What factors influence the stereoselectivity in reductions involving trifluoromethyl ketones?

Stereochemical outcomes depend on:

- Substrate conformation : Bulky groups (e.g., phenyl) restrict rotation, favoring specific transition states .

- Chiral reagents : (<i>Si</i>)-2-methylbutylaluminum derivatives induce R-configuration in carbinol products despite steric expectations .

- Electronic effects : Electron-withdrawing CF₃ groups stabilize enolate intermediates, altering reaction pathways .

Q. How do electronic effects of the trifluoromethyl group impact reactivity in radical addition reactions?

The CF₃ group’s strong electron-withdrawing nature:

- Directs radical addition : Para-substituted aryl alkynes favor α-CF₃ ketone formation, while electron-rich substrates (e.g., 4-methoxyphenylacetylene) undergo ring trifluoromethylation .